Historically, zeranol was used as a growth promoter in cattle. Studies have shown that zeranol administration can increase muscle mass and improve feed efficiency in cattle []. However, due to concerns about potential human health risks associated with zeranol residues in meat, its use as a growth promoter has been banned in many countries, including the European Union and the United States.
Zeranol's estrogenic activity makes it a valuable tool for studying endocrine disruption, a phenomenon where chemicals interfere with the body's hormonal system. Researchers use zeranol to investigate its effects on various aspects of animal physiology, including reproductive function, bone development, and metabolism [].
Some studies have explored the potential use of zeranol as an anti-cancer agent. Zeranol's ability to bind to estrogen receptors has led to research investigating its effects on the growth and development of certain estrogen-dependent cancers, such as breast cancer []. However, further research is needed to determine the efficacy and safety of zeranol in cancer treatment.
Zeranol can be unintentionally released into the environment through manure from treated animals. Scientific research investigates the presence and persistence of zeranol in environmental samples such as soil and water to assess potential environmental impacts [].
Zeranol is a non-steroidal estrogen agonist and a mycotoxin primarily derived from fungi in the Fusarium family. It is often found as a contaminant in fungus-infected crops. Structurally, zeranol is classified as a macrolide and has a chemical formula of C₁₈H₂₆O₅, with a molecular weight of approximately 322.401 g/mol. It is known to be 3 to 4 times more potent as an estrogen agonist than its closely related compound, zearalenone .
Zeranol exhibits estrogenic activity by binding to estrogen receptors, although its affinity is lower than that of estradiol (the primary natural estrogen). This binding induces physiological effects similar to those of estradiol, including impacts on cellular proliferation and differentiation in target tissues. Long-term studies have shown that zeranol can act as a weak estrogen in various animal models, including mice, rats, dogs, and monkeys . Notably, no hormonal effect levels were established for male cynomolgus monkeys even at high doses .
Zeranol can be synthesized through various methods, typically involving the fermentation of specific strains of Fusarium fungi that produce the compound as a secondary metabolite. Chemical synthesis routes may also exist but are less commonly documented. The compound can be extracted from infected crops or produced via biotechnological methods .
Zeranol is primarily used in veterinary medicine as a growth promoter for livestock due to its estrogenic properties. It has been approved for use in some countries but is subject to regulations due to its potential effects on human health through food consumption. Additionally, research into its potential therapeutic applications continues, particularly concerning its role as an estrogen agonist in hormone replacement therapies .
Studies have indicated that zeranol can interact with various biological systems. For instance, it has been shown to increase the absorption of copper, leading to elevated serum concentrations that could exacerbate adverse effects . The compound's interaction with nuclear hormone receptors plays a crucial role in mediating its biological effects, influencing gene expression related to cellular growth and differentiation .
Zeranol shares structural and functional similarities with several other compounds, particularly those within the class of mycotoxins and synthetic estrogens. Below are some notable compounds for comparison:
| Compound | Structure Type | Estrogenic Activity | Source |
|---|---|---|---|
| Zearalenone | Mycotoxin | High | Fusarium fungi |
| Diethylstilbestrol | Synthetic estrogen | Very High | Synthetic |
| Estradiol | Natural estrogen | Very High | Human ovaries |
| Genistein | Isoflavonoid | Moderate | Soybeans |
Uniqueness of Zeranol:
Zeranol possesses the molecular formula C₁₈H₂₆O₅ with a molecular weight of 322.4 grams per mole [1] [2] [4] [5]. The compound is registered under CAS number 26538-44-3 and has been assigned the IUPAC name (3S,7R)-3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one [2] [4] [5]. This systematic nomenclature reflects the compound's complex macrocyclic structure with specific stereochemical configurations.
The compound's InChI key is DWTTZBARDOXEAM-UHFFFAOYSA-N, and its SMILES representation is C[C@H]1CCCC@@HCCCCCC2=CC(O)=CC(O)=C2C(=O)O1 [2] [4] [5]. These structural identifiers provide unique digital fingerprints that facilitate database searches and computational analysis.
Zeranol exhibits a distinctive 18-membered macrocyclic lactone structure integrated with a benzene ring system [2] [4] [3]. The macrocycle is formed through a lactone bond connecting the carboxylic acid functionality of the aromatic ring to a hydroxyl group on the aliphatic chain. This creates a large ring system that encompasses both aromatic and aliphatic components.
The aromatic portion consists of a substituted benzene ring bearing hydroxyl groups at positions 14 and 16, while the aliphatic chain contains a hydroxyl group at position 7 and a methyl substituent at position 3 [2] [4] [6]. The stereochemical configuration is specifically defined as (3S,7R), indicating the absolute configuration at the two chiral centers present in the molecule [2] [4] [6].
The compound possesses two stereogenic centers that establish its three-dimensional structure [2] [4] [6]. The stereochemical designation (3S,7R) indicates that the carbon at position 3 has an S-configuration, while the carbon at position 7 has an R-configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for the compound's biological activity and contributes to its optical activity properties.
Zeranol exhibits characteristic physical properties that reflect its molecular structure. The compound has a melting point range of 182-184°C [1] [2], indicating substantial intermolecular interactions likely due to hydrogen bonding between hydroxyl groups. The estimated boiling point is 381.01°C, although this value represents a rough calculation [1].
The compound demonstrates positive optical rotation with a specific rotation of α[D] +46.3° when measured at a concentration of 1.0 g/100 mL in methanol [1]. This dextrorotatory behavior confirms the compound's chiral nature and provides a means for stereochemical identification and purity assessment.
The estimated density of zeranol is 1.0919 g/cm³, while the estimated refractive index is 1.6120 [1]. These values suggest a relatively compact molecular packing and significant polarizability, consistent with the presence of aromatic and hydroxyl functionalities.
The solubility profile of zeranol reflects its amphiphilic nature, combining hydrophobic and hydrophilic structural elements. The compound is insoluble in water [7] [8], which is attributed to the large hydrophobic macrocyclic framework that overwhelms the hydrophilic contributions from the hydroxyl groups.
However, zeranol demonstrates good solubility in organic solvents including dimethylformamide, dimethyl sulfoxide, ethanol, and methanol [1]. This selective solubility pattern is characteristic of organic compounds with mixed polarity and facilitates its use in various analytical and synthetic applications.
The predicted pKa value for zeranol is 8.08±0.60 [1], indicating that the compound behaves as a weak acid under physiological conditions. This acidity is primarily attributed to the phenolic hydroxyl groups present on the benzene ring, which can undergo deprotonation at elevated pH values. The relatively high pKa value suggests that zeranol remains predominantly protonated under normal biological conditions.
The partition coefficient (log P) for zeranol has been experimentally determined as 3.13, with calculated values of 3.291 [8] [9]. This positive log P value indicates favorable partitioning into lipophilic environments, which is consistent with the compound's ability to interact with biological membranes and accumulate in fatty tissues. The moderate lipophilicity facilitates the compound's bioavailability while maintaining sufficient aqueous solubility for biological transport.
The molecular geometry of zeranol is characterized by the 18-membered macrocyclic lactone ring system integrated with the benzene ring [2] [4] [3]. The macrocycle adopts a flexible conformation that can accommodate various spatial arrangements while maintaining the essential structural features required for biological activity.
The compound contains typical organic bond lengths and angles, with aliphatic C-C bonds approximating 1.54 Å, C-O bonds around 1.43 Å, and the lactone C=O bond at approximately 1.23 Å. The bond angles follow standard tetrahedral geometry for sp³ hybridized carbons (approximately 109.5°) and maintain aromatic planarity in the benzene ring system.
Zeranol possesses a conjugated aromatic system that contributes to its electronic properties [10]. The compound exhibits characteristic molecular orbitals distributed across both aromatic and aliphatic regions, with the highest occupied molecular orbital and lowest unoccupied molecular orbital playing crucial roles in determining its chemical reactivity and spectroscopic properties [10].
Irritant;Health Hazard